molecular formula C7H16ClNO B6599864 (R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride CAS No. 2203403-97-6

(R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride

Cat. No.: B6599864
CAS No.: 2203403-97-6
M. Wt: 165.66 g/mol
InChI Key: CLMRAZFIFLFGKM-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride is a chiral compound that contains a pyrrolidine ring and a secondary alcohol group. It is often used in the synthesis of pharmaceuticals and as a chiral building block in organic chemistry. The hydrochloride salt form enhances its solubility in water, making it easier to handle in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-3-pyrrolidinol.

    Alkylation: The precursor undergoes alkylation with a suitable alkylating agent, such as 2-bromo-2-methylpropane, under basic conditions to form the desired product.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride may involve:

    Large-Scale Alkylation: Using continuous flow reactors to ensure consistent product quality and yield.

    Purification: Employing crystallization or chromatography techniques to purify the product.

    Salt Formation: Converting the free base to its hydrochloride salt in a controlled environment to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The ketone formed from oxidation can be reduced back to the alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of ®-2-(pyrrolidin-3-yl)propan-2-one.

    Reduction: Regeneration of ®-2-(pyrrolidin-3-yl)propan-2-ol.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

®-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride is used as a chiral building block in the synthesis of complex organic molecules. Its chirality is crucial in the development of enantiomerically pure pharmaceuticals.

Biology

In biological research, this compound is used to study the effects of chiral molecules on biological systems. It serves as a model compound for understanding the interactions between chiral drugs and their biological targets.

Medicine

This compound is a key intermediate in the synthesis of various pharmaceuticals, including drugs that target the central nervous system. Its chiral nature is important for the development of drugs with specific enantiomeric forms that have desired therapeutic effects.

Industry

In the industrial sector, ®-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The pyrrolidine ring and the secondary alcohol group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride: The enantiomer of the compound, which may have different biological activities.

    Pyrrolidine: A simpler compound with a similar ring structure but lacking the secondary alcohol group.

    Prolinol: A compound with a similar structure but with a different ring system.

Uniqueness

®-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride is unique due to its specific chirality and the presence of both a pyrrolidine ring and a secondary alcohol group. This combination of features makes it a valuable intermediate in the synthesis of chiral pharmaceuticals and other complex organic molecules.

Properties

IUPAC Name

2-[(3R)-pyrrolidin-3-yl]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(2,9)6-3-4-8-5-6;/h6,8-9H,3-5H2,1-2H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMRAZFIFLFGKM-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCNC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CCNC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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